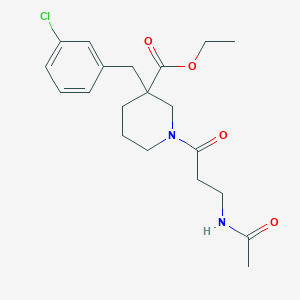
1-(2,5-dimethylphenyl)-4-(2-naphthylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylphenyl)-4-(2-naphthylmethyl)piperazine, commonly known as DMNP, is a chemical compound that belongs to the family of piperazines. It has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience. DMNP is a selective serotonin receptor agonist that has been shown to modulate the activity of serotonin receptors in the brain.
Applications De Recherche Scientifique
DMNP has been extensively studied for its potential applications in scientific research. It has been shown to modulate the activity of serotonin receptors in the brain, which has implications for the treatment of psychiatric disorders such as depression and anxiety. DMNP has also been used as a tool to study the role of serotonin receptors in the regulation of mood, cognition, and behavior.
Mécanisme D'action
DMNP acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It has been shown to increase the activity of these receptors, leading to increased serotonin signaling in the brain. This increased signaling has been linked to improvements in mood, cognition, and behavior.
Biochemical and Physiological Effects:
DMNP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, leading to increased serotonin signaling. This increased signaling has been linked to improvements in mood, cognition, and behavior. DMNP has also been shown to increase the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
DMNP has a number of advantages for lab experiments. It is a selective serotonin receptor agonist that can be used to study the role of serotonin receptors in the regulation of mood, cognition, and behavior. It has also been shown to have low toxicity and is relatively easy to synthesize. However, DMNP has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects. Additionally, DMNP has not been extensively studied in humans, which limits its potential clinical applications.
Orientations Futures
There are a number of future directions for the study of DMNP. One potential direction is to study the long-term effects of DMNP on mood, cognition, and behavior. Another potential direction is to study the effects of DMNP on other neurotransmitter systems in the brain. Additionally, DMNP could be used as a tool to study the role of serotonin receptors in the regulation of other physiological processes, such as appetite and sleep. Finally, DMNP could be used as a starting point for the development of new drugs that target serotonin receptors for the treatment of psychiatric disorders.
Méthodes De Synthèse
DMNP can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylhydrazine with 2-naphthaldehyde. The resulting product is then subjected to a reductive amination reaction with piperazine to yield DMNP. The synthesis method has been optimized to produce DMNP in high yields and purity.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(naphthalen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2/c1-18-7-8-19(2)23(15-18)25-13-11-24(12-14-25)17-20-9-10-21-5-3-4-6-22(21)16-20/h3-10,15-16H,11-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRYVNLLUDOHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4984023.png)


![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4984039.png)
![N-(1-phenylethyl)-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B4984040.png)
![1-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4984041.png)
![N-(3-methoxypropyl)-N'-(1-phenylcyclopropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4984054.png)

![ethyl 1-methyl-5-({2-[(6-methyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B4984070.png)


![[1-methyl-1-(1-{1-[(2E)-3-phenyl-2-propenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4984090.png)
![2-{[(2,5-dichlorophenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4984099.png)